molecular formula C11H16N2O2 B11788177 Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate

Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate

Cat. No.: B11788177
M. Wt: 208.26 g/mol
InChI Key: VGMPSTLRGJVJNR-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate typically involves the reaction of 5-(tert-butyl)pyrimidine-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation .

Biological Activity

Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SARs), and relevant case studies.

Synthesis

This compound can be synthesized through various methods involving the reaction of tert-butyl substituted pyrimidines with ethyl esters. The synthetic pathways typically involve the use of base-catalyzed reactions, enabling the formation of the desired carboxylate structure.

Antitumor Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including human leukemia cells. For instance, derivatives with tert-butyl substitutions have shown enhanced antitumor activity with IC50 values as low as 14.0 μM against K562 cell lines, indicating a promising potential for further development in cancer therapy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . In vitro studies indicated that related pyrimidine derivatives effectively suppress COX-2 activity, with some compounds displaying IC50 values comparable to established anti-inflammatory drugs like celecoxib . The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, positioning these compounds as potential candidates for treating inflammatory diseases.

Antimicrobial Activity

This compound has shown moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate efficacy against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications at various positions on the pyrimidine ring can significantly alter its pharmacological properties:

  • Substituents : The presence of electron-donating groups like tert-butyl enhances cytotoxicity and anti-inflammatory effects.
  • Positioning : The position of substituents on the pyrimidine ring affects binding affinity to biological targets, influencing overall activity.

Case Studies

  • Cytotoxicity Evaluation : A study involving a series of substituted pyrimidines demonstrated that compounds with tert-butyl groups showed enhanced cytotoxicity against leukemia cell lines. Flow cytometry analysis revealed that these compounds could induce apoptosis at higher concentrations, confirming their potential as anticancer agents .
  • Anti-inflammatory Testing : In vivo models of inflammation indicated that certain pyrimidine derivatives significantly reduced edema and inflammatory markers, supporting their use in treating conditions like arthritis .
  • Antimicrobial Screening : A recent investigation into the antimicrobial properties of pyrimidines revealed that this compound displayed effective bactericidal activity against resistant strains, underscoring its potential role in combating antibiotic resistance .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 5-tert-butylpyrimidine-2-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-5-15-10(14)9-12-6-8(7-13-9)11(2,3)4/h6-7H,5H2,1-4H3

InChI Key

VGMPSTLRGJVJNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=N1)C(C)(C)C

Origin of Product

United States

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